molecular formula C17H16ClN3O4S B12766784 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- CAS No. 72020-27-0

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl-

Cat. No.: B12766784
CAS No.: 72020-27-0
M. Wt: 393.8 g/mol
InChI Key: DJIRWPYDEBUQFW-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, chlorinated aromatic compounds, and sulfonylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-5-carboxylic acid derivatives: Compounds with similar core structures but different substituents.

    Sulfonylated benzimidazoles: Compounds with sulfonyl groups attached to the benzimidazole ring.

    Chlorophenyl-substituted benzimidazoles: Compounds with chlorophenyl groups attached to the benzimidazole ring.

Uniqueness

1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-1-(2-(4-chlorophenyl)ethyl)-2-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new pharmaceuticals or specialty chemicals.

Properties

CAS No.

72020-27-0

Molecular Formula

C17H16ClN3O4S

Molecular Weight

393.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-2-methyl-7-sulfamoylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16ClN3O4S/c1-10-20-14-8-12(17(22)23)9-15(26(19,24)25)16(14)21(10)7-6-11-2-4-13(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,22,23)(H2,19,24,25)

InChI Key

DJIRWPYDEBUQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCC3=CC=C(C=C3)Cl)C(=CC(=C2)C(=O)O)S(=O)(=O)N

Origin of Product

United States

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